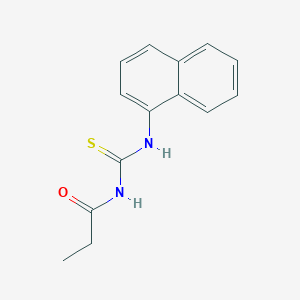![molecular formula C18H26ClN3OS B399130 N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide](/img/structure/B399130.png)
N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrase Isozymes
- Carbonic Anhydrase Inhibitors : Halogenated sulfonamides, similar in structure to N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]hexanamide, have been investigated as inhibitors of the carbonic anhydrase (CA) isozyme IX. This study highlights their potential as antitumor agents (Ilies et al., 2003).
Potential Alzheimer's Disease Treatment
- Alzheimer’s Disease Drug Candidates : N-substituted derivatives of related compounds were synthesized for evaluating new drug candidates for Alzheimer’s disease. This demonstrates the potential application of these compounds in neurodegenerative disease treatment (Rehman et al., 2018).
Pharmaceutical Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : Studies show the synthesis of new heterocyclic derivatives, illustrating the role of these compounds in the development of novel pharmaceuticals (Vinayak et al., 2018).
Catalysis in Polymer Synthesis
- Catalysis in Ring-Opening Polymerization : These compounds are used in synthesizing aluminum complexes that are effective in the ring-opening polymerization of rac-lactide, indicating their role in materials science and engineering (Liu & Ma, 2014).
Antibacterial and Enzyme Inhibition
- Antibacterial and Anti-Enzymatic Potential : Certain derivatives have been evaluated for their antibacterial and anti-enzymatic potential, highlighting their potential use in medical applications (Nafeesa et al., 2017).
Anticancer Activity
- Potential Anticancer Agents : Some derivatives exhibit significant anticancer activity, particularly against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Mild Steel Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications : Compounds with similar structures have been tested as inhibitors for mild steel corrosion in acidic solutions, indicating their utility in industrial applications (Sappani & Karthikeyan, 2014).
Oxidation and Environmental Remediation
- Environmental Remediation : Studies on the oxidation of sulfonamides like SMX reveal potential applications in environmental remediation (Ji et al., 2015).
Synthesis and Biological Studies
- Synthesis and Biological Evaluation : Novel sulfonamides have been synthesized and evaluated for their biological potential, including antimicrobial and anti-inflammatory effects (Hussain et al., 2022).
Eigenschaften
Molekularformel |
C18H26ClN3OS |
|---|---|
Molekulargewicht |
367.9g/mol |
IUPAC-Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C18H26ClN3OS/c1-2-3-5-8-17(23)21-18(24)20-14-9-10-16(15(19)13-14)22-11-6-4-7-12-22/h9-10,13H,2-8,11-12H2,1H3,(H2,20,21,23,24) |
InChI-Schlüssel |
PCTYBBRBVZHYJH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Kanonische SMILES |
CCCCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chloro-4-methylphenyl)carbamothioyl]propanamide](/img/structure/B399047.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]propanamide](/img/structure/B399049.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]propanamide](/img/structure/B399050.png)
![Ethyl 4-[(propanoylcarbamothioyl)amino]benzoate](/img/structure/B399053.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]butanamide](/img/structure/B399057.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]butanamide](/img/structure/B399059.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-N'-pentanoylthiourea](/img/structure/B399060.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide](/img/structure/B399061.png)
![N-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399062.png)
![N-[(2-fluorophenyl)carbamothioyl]butanamide](/img/structure/B399063.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}butanamide](/img/structure/B399066.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]butanamide](/img/structure/B399067.png)
![N-[(3-acetylphenyl)carbamothioyl]butanamide](/img/structure/B399069.png)